4-Fluoroaniline

Description

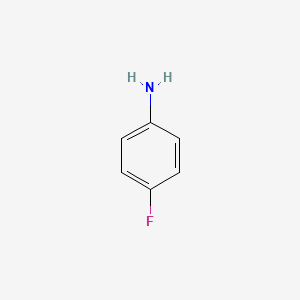

This compound is a primary arylamine that is the derivative of aniline in which the hydrogen at position 4 has been substituted by fluorine. It is used as an intermediate in the manufacture of pharmaceuticals, herbicides and plant growth regulators. It is a primary arylamine and a fluoroaniline.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZCOLNOCZKSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022027 | |

| Record name | 4-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline] | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

358.7 °F at 760 mmHg (USCG, 1999), 188 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165 °F (USCG, 1999), 74 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C | |

| Record name | 4-Fluoroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Pale yellow liquid | |

CAS No. |

371-40-4; 87686-42-8, 371-40-4 | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HI1G076Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

30.6 °F (USCG, 1999), -1.9 °C | |

| Record name | 4-FLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-FLUOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-fluoroaniline structure and properties

An In-depth Technical Guide to 4-Fluoroaniline (B128567): Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug development.

This compound is an organofluorine compound and a primary arylamine. It consists of an aniline (B41778) molecule substituted with a fluorine atom at the para-position (position 4) of the benzene (B151609) ring.[1]

-

IUPAC Name: this compound

-

Chemical Formula: C₆H₆FN

-

CAS Number: 371-40-4

-

Synonyms: p-Fluoroaniline, 4-Fluorobenzenamine, 1-Amino-4-fluorobenzene[1]

Physicochemical Properties

This compound is a light-colored to clear yellow or brown oily liquid.[1][2][3] It is characterized by a mild sweet odor and is insoluble in water but soluble in alcohol and ether.[4][5] The presence of the highly electronegative fluorine atom influences the electron density of the aromatic ring, affecting its reactivity and basicity compared to aniline.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 111.12 g/mol [1] |

| Melting Point | -1.9 °C[7] |

| Boiling Point | 187-188 °C[2][3] |

| Density | 1.173 g/mL at 25 °C[2][8] |

| Refractive Index | 1.539 - 1.54 at 20 °C[2][3][8] |

| Flash Point | 73 °C (165 °F)[5][9] |

| LogP (log Kow) | 1.15[1] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the catalytic hydrogenation of 4-nitrofluorobenzene.[10]

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrofluorobenzene

This protocol is adapted from a documented procedure for the synthesis of this compound.

Materials:

-

4-Nitrofluorobenzene

-

Methanol (B129727) (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-nitrofluorobenzene (2.00 mmol) in methanol (10 mL).

-

To this solution, add 10% Pd/C (21 mg, 0.020 mmol).

-

Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.

-

Upon completion of the reaction, filter the solid catalyst and wash it with dichloromethane (25 mL).

-

Combine the filtrate and the DCM washings.

-

Concentrate the combined solution under reduced pressure using a rotary evaporator to obtain this compound as a clear yellow oil (yield: 100%).

Chemical Reactivity and Applications

The presence of the amino group and the fluorine-substituted aromatic ring makes this compound a versatile intermediate in organic synthesis. The amino group can undergo diazotization, acylation, and alkylation, while the aromatic ring is subject to electrophilic substitution.[6]

Its primary application is as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] The fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of drug molecules.[11]

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs), including:

-

Anticancer agents: The this compound moiety is found in several tyrosine kinase inhibitors. For example, 3-chloro-4-fluoroaniline (B193440) is a key intermediate in the synthesis of Gefitinib (B1684475), a drug used to treat non-small cell lung cancer.

-

Antidepressants: It serves as a precursor for certain selective serotonin (B10506) reuptake inhibitors (SSRIs).[6]

-

Opioid Analgesics: this compound is a direct precursor in the synthesis of para-fluorofentanyl, an analog of fentanyl.[10][12]

-

Fungicides: It is a precursor to the fungicide fluoroimide.[10]

Signaling Pathway: Mechanism of Action of Gefitinib

As a key application of a this compound derivative in drug development, the mechanism of action of Gefitinib is illustrated below. Gefitinib targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Gefitinib acts as a tyrosine kinase inhibitor, blocking the downstream signaling that leads to cell proliferation and survival.[4][13][14]

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Safety and Handling

This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[15] It may be toxic by ingestion and can be absorbed through the skin and respiratory tract, potentially leading to methemoglobinemia.[1][14] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[15] It should be stored in a well-ventilated place away from heat and open flames.[9]

References

- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2006090413A1 - Novel crystalline form of gefitinib and a process for its preparation - Google Patents [patents.google.com]

- 8. Video: Opioid Receptors: Overview [jove.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. Parafluorofentanyl - Wikipedia [en.wikipedia.org]

- 13. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

4-fluoroaniline synthesis from 4-fluoronitrobenzene

An In-depth Technical Guide to the Synthesis of 4-Fluoroaniline (B128567) from 4-Fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound via the reduction of 4-fluoronitrobenzene. This compound is a critical building block in medicinal chemistry and the broader chemical industry, serving as a precursor for pharmaceuticals, agrochemicals, and dyes.[1][2] This document details various reduction methodologies, presents comparative quantitative data, and offers detailed experimental protocols for key synthesis methods.

Overview of Synthetic Strategies

The conversion of 4-fluoronitrobenzene to this compound is a standard reduction reaction targeting the nitro group. The primary challenge lies in achieving high yield and purity while preserving the carbon-fluorine bond. Several effective methods have been established, broadly categorized as:

-

Catalytic Hydrogenation: This is the most common and industrially preferred method, known for high efficiency and clean reaction profiles.[3] It typically employs a noble metal catalyst, such as palladium or platinum, under a hydrogen atmosphere.[2][4]

-

Metal-Based Reductions: Classic methods involving metals in acidic or neutral media are also widely used. Common systems include iron in acidic or neutral media (Fe/HCl, Fe/NH₄Cl) and tin or its salts (Sn/HCl, SnCl₂).[5][6][7] These methods are often cost-effective but may require more rigorous workup procedures.

-

Sulfide-Based Reductions: Reagents like sodium sulfide (B99878) (Na₂S) offer an alternative route for the reduction of nitroarenes.[8][9]

Comparative Analysis of Reduction Methods

The selection of a specific synthetic route depends on factors such as scale, available equipment, cost, and desired purity. The following table summarizes quantitative data from various reported procedures for the synthesis of this compound.

| Method | Reducing Agent / Catalyst | Solvent | Temperature | Time | Pressure | Yield | Reference |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol (B129727) | 20 °C | 3 h | Atmospheric | 100% | [4] |

| Catalytic Hydrogenation | Raney Nickel, H₂ | Ethyl Acetate (B1210297) | 50 °C | 45 min | 4.2x10⁶ Pa | 99.6% | [10] |

| Catalytic Hydrogenation | PtO₂, H₂ | Not Specified | 42 °C | 12.5 h | Not Specified | 95% | [4][11][12] |

| Metal/Acid Reduction | Fe powder, NH₄Cl | Ethanol (B145695)/Water (4:1) | 70 °C | 1 h | Atmospheric | >90% (General) | [13] |

| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol | 75 °C | 4 h | Atmospheric | 91% | [14] |

| Sulfide Reduction | Na₂S | Ethanol/Water (3:1) | Room Temp. | 12 h | Atmospheric | High (General) | [9] |

General Experimental Workflow

The synthesis of this compound from 4-fluoronitrobenzene follows a consistent workflow, regardless of the specific reduction chemistry employed. The process involves the main reaction, followed by catalyst/reagent removal, product extraction, and final purification.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for common reduction procedures.

Safety Note: These reactions involve hazardous materials. 4-fluoronitrobenzene and this compound are toxic and can be absorbed through the skin.[1] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

Protocol 1: Catalytic Hydrogenation using 10% Pd/C

This method is highly efficient and provides a very pure product with a straightforward workup.[4]

-

Reagents and Equipment:

-

4-fluoronitrobenzene (2.00 mmol, 282 mg)

-

10% Palladium on carbon (Pd/C) (0.020 mmol, 21 mg)

-

Methanol (10 mL)

-

Dichloromethane (B109758) (DCM, 25 mL)

-

Hydrogen gas (H₂) supply with balloon or bladder

-

Round-bottom flask, magnetic stirrer, filtration apparatus

-

-

Procedure:

-

Dissolve 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL) in a round-bottom flask.

-

Carefully add 10% Pd/C (21 mg) to the solution.

-

Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature (approx. 20 °C) for 3 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with dichloromethane (25 mL).

-

Combine the filtrate and the DCM washing.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a clear yellow oil (Expected yield: 222 mg, 100%).[4]

-

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.[7][14]

-

Reagents and Equipment:

-

4-fluoronitrobenzene (10 mmol, 1.41 g)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (40 mmol, 9.02 g)

-

Ethanol (50 mL)

-

20% Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a solution of 4-fluoronitrobenzene (10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (40 mmol).

-

Heat the mixture to reflux (approx. 75-80 °C) and stir for 4 hours.

-

After cooling to room temperature, carefully add ice-cold water to the reaction mixture.

-

Basify the mixture by slowly adding a 20% NaOH solution until the tin salts precipitate and the solution is alkaline (pH > 10).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.[14]

-

Protocol 3: Reduction using Iron (Fe) and Ammonium (B1175870) Chloride (NH₄Cl)

This method uses inexpensive and readily available reagents, making it suitable for large-scale synthesis.[13]

-

Reagents and Equipment:

-

4-fluoronitrobenzene (40 mmol, 5.64 g)

-

Iron powder (Fe) (400 mmol, 22.34 g)

-

Ammonium chloride (NH₄Cl) (400 mmol, 21.4 g)

-

Ethanol/Water (4:1 mixture, 60 mL)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of 4-fluoronitrobenzene (40 mmol) in a 4:1 mixture of ethanol and water (60 mL).

-

Add iron powder (400 mmol) and ammonium chloride (400 mmol) to the solution.

-

Heat the reaction mixture to 70 °C and stir for 1 hour.

-

Upon reaction completion, cool the mixture and filter it through a pad of Celite to remove the iron residues.

-

Wash the Celite pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. The product will be in the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound.[13]

-

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 371-40-4 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. escholarship.org [escholarship.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]

- 10. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

- 12. This compound | 371-40-4 [chemicalbook.com]

- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 14. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 15. lobachemie.com [lobachemie.com]

role of fluorine in 4-fluoroaniline reactivity

An In-depth Technical Guide to the Role of Fluorine in 4-Fluoroaniline (B128567) Reactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the role of the fluorine substituent in modulating the chemical reactivity of this compound. The unique electronic properties of fluorine—specifically its strong inductive electron-withdrawal and moderate resonance electron-donation—create a nuanced reactivity profile that is distinct from aniline (B41778) and other halogenated anilines. This document details the impact of fluorine on the molecule's basicity, its influence on electrophilic and nucleophilic aromatic substitution reactions, and its role in the reactions of the amino group. Quantitative data, detailed experimental protocols for key transformations, and diagrams illustrating electronic effects and reaction workflows are provided to serve as a critical resource for professionals in organic synthesis and medicinal chemistry.

The Dual Electronic Nature of Fluorine

The reactivity of this compound is fundamentally governed by the electronic effects of the fluorine atom at the para-position. Unlike other halogens, fluorine exhibits a pronounced duality:

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[1][2] This effect decreases the electron density of the entire aromatic ring and the nitrogen atom of the amino group through the sigma bond framework.[1]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, acting as an electron-donating group.[2][3] This effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.

Crucially, for fluorine, the inductive effect (-I) is generally considered to dominate over its resonance effect (+R).[3] This net electron-withdrawing character is a primary determinant of this compound's chemical behavior.

References

4-Fluoroaniline: A Versatile Chemical Building Block for Modern Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroaniline (B128567) (p-fluoroaniline) has emerged as a critical and versatile building block in modern organic synthesis. Its unique physicochemical properties, conferred by the presence of a fluorine atom at the para-position of the aniline (B41778) ring, render it an invaluable precursor for the development of a wide array of functional molecules. The fluorine atom's high electronegativity influences the electron density of the aromatic ring and the basicity of the amino group, thereby modulating the molecule's reactivity and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound, with a particular focus on its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols for key chemical transformations and a summary of its spectral and physical data are presented to facilitate its effective utilization in research and development.

Introduction

This compound is a primary arylamine distinguished by the substitution of a hydrogen atom with fluorine at the 4-position of the aniline molecule.[1] This seemingly simple structural modification has profound implications for the compound's chemical behavior, making it a highly sought-after intermediate in various fields of chemical synthesis.[2] The electron-withdrawing nature of the fluorine atom activates the aromatic ring for certain reactions while influencing the nucleophilicity of the amino group.[2] These characteristics allow for precise control over synthetic pathways, enabling the construction of complex molecular architectures.[2] Consequently, this compound is a cornerstone in the synthesis of numerous commercial products, including active pharmaceutical ingredients (APIs), herbicides, and specialty polymers.[1][3] This guide aims to provide a detailed technical overview for professionals engaged in chemical research and drug development, highlighting the full potential of this compound as a versatile building block.

Physicochemical and Toxicological Properties

A thorough understanding of the physical, chemical, and toxicological properties of this compound is essential for its safe handling and effective application in synthesis.

Physical and Chemical Properties

This compound is a light-colored oily liquid that is insoluble in water and denser than it.[1] It is known to be stable under standard conditions but is incompatible with strong acids and oxidizing agents.[4] Key physicochemical data are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆FN | [5] |

| Molecular Weight | 111.12 g/mol | [5] |

| Appearance | Clear to pale yellow liquid | [6] |

| Boiling Point | 188 °C | [1] |

| Melting Point | -1.9 °C | [4] |

| Density | 1.1725 g/cm³ at 20°C | [6] |

| Refractive Index (n20/D) | 1.539 | [7] |

| Log Kow (LogP) | 1.15 | [1] |

| CAS Number | 371-40-4 | [5] |

Table 1: Physicochemical Properties of this compound

Spectral Data

The structural features of this compound have been well-characterized by various spectroscopic techniques. A summary of key spectral data is provided in Table 2.

| Spectroscopy | Key Data and Observations | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂) | [8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz) | [8] |

| ¹⁹F NMR (DMSO) | Chemical shifts are sensitive to pH, with a range of 5-15 ppm between the conjugate acid and base. | [9] |

| IR (Vapor Phase) | Characteristic peaks for N-H and C-F stretching, and aromatic C-H and C=C bending. | [10] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 111. | [11] |

Table 2: Spectral Data of this compound

Toxicology and Safety

This compound is a hazardous substance and should be handled with appropriate safety precautions. It can be absorbed through the skin and respiratory tract, leading to irritation of the eyes, skin, and mucous membranes.[12] Ingestion or significant exposure can cause methemoglobinemia, characterized by cyanosis (a bluish tint to the skin and lips), headache, and nausea.[5]

| Toxicity Metric | Value | Species | Reference(s) |

| Oral LD₅₀ | 417 mg/kg | Rat | [3] |

Table 3: Acute Toxicity Data for this compound

Synthesis of this compound

The most common industrial method for the synthesis of this compound is the catalytic hydrogenation of 4-fluoronitrobenzene.[4] This method is favored for its high yields and efficiency.[13]

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene

This protocol describes a standard laboratory procedure for the synthesis of this compound.[14]

Materials:

-

4-Fluoronitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Methanol (B129727) (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).

-

Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid catalyst and wash it with dichloromethane (25 mL).

-

Combine the filtrate and the DCM washing.

-

Concentrate the combined organic layers under reduced pressure to yield this compound as a clear yellow oil.

Expected Yield: ~100%[14]

Chemical Reactivity and Key Transformations

The presence of both an amino group and a fluorine atom on the aromatic ring makes this compound a versatile substrate for a wide range of chemical transformations.

Reactions at the Amino Group

The amino group of this compound is nucleophilic and readily participates in N-acylation and N-alkylation reactions.[2][15]

N-acylation is a common transformation used to introduce an acyl group onto the nitrogen atom, often to protect the amine or to synthesize amide-containing target molecules.

Experimental Protocol: N-Acetylation of this compound [16]

Materials:

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic anhydride (B1165640)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

To a solution of DIPEA (18.0 mmol) in DCM (20 mL), add this compound (9.00 mmol).

-

Add acetic anhydride (10.8 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with deionized water (5 mL).

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the N-acetylated product.

N-alkylation introduces an alkyl group to the amino function, a key step in the synthesis of many pharmaceutical compounds.

Experimental Protocol: N-Isopropylation of this compound [12]

Materials:

-

This compound

-

Isopropyl iodide

-

Phase-transfer catalyst (e.g., PEG-400, Tetrabutylammonium (B224687) bromide, Tetramethylammonium (B1211777) chloride)

-

Sodium hydroxide (B78521)

-

Water

Procedure:

-

In a reaction flask, combine this compound (24g), isopropyl iodide (34g), PEG-400 (0.3g), tetrabutylammonium bromide (0.3g), and tetramethylammonium chloride (0.2g).

-

Prepare a solution of sodium hydroxide (7g) in water (30g).

-

Heat the reaction mixture to 90 °C and stir at 200 r/min.

-

Carry out the reflux reaction for 4 hours.

-

After cooling, work up the reaction mixture to isolate the product.

Expected Yield: 94.61%[12]

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution and participates in various cross-coupling reactions.

Diazotization of the amino group to form a diazonium salt is a pivotal transformation, as the diazonium group is an excellent leaving group that can be replaced by a wide variety of nucleophiles.[15][17] The copper-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction.[17]

Experimental Workflow: Diazotization followed by Sandmeyer Reaction

Diazotization and subsequent Sandmeyer reaction of this compound.

This compound and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds.

Experimental Protocol: Suzuki Coupling of a this compound Derivative [1]

This protocol describes a general procedure for the Suzuki coupling of an aryl bromide derivative of this compound with phenylboronic acid.

Materials:

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Degassed water

Procedure:

-

In a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add 4-(benzyloxy)-3-bromo-5-fluoroaniline (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 equiv.).

-

Add Pd(OAc)₂ (e.g., 2 mol%) and PCy₃ (e.g., 4 mol%).

-

Add a mixture of 1,4-dioxane and degassed water (e.g., 4:1 ratio).

-

Heat the reaction mixture (e.g., to 90 °C) and stir until the reaction is complete (monitor by TLC).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Expected Yields: 60-80% (depending on the specific boronic acid and reaction conditions)[18]

Applications in Research and Industry

The versatility of this compound makes it a valuable precursor in several key industrial sectors.

Pharmaceutical Industry

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] The fluorine atom can enhance metabolic stability and binding affinity of the drug molecule to its target.

Case Study: Para-fluorofentanyl

Para-fluorofentanyl is a potent opioid analgesic and an analog of fentanyl.[19] Its synthesis involves the use of this compound in place of aniline in the standard fentanyl synthesis route.[19] Para-fluorofentanyl acts as a selective mu-type opioid-receptor agonist.[20]

Simplified signaling pathway of para-fluorofentanyl via the μ-opioid receptor.

Case Study Context: Gefitinib and EGFR Inhibition

While not directly synthesized from this compound, the anti-cancer drug Gefitinib is a 4-anilinoquinazoline (B1210976) derivative, specifically N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.[11] It highlights the importance of the this compound scaffold in drug design. Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[6][11] By binding to the ATP-binding site of the EGFR's tyrosine kinase domain, it blocks the downstream signaling pathways responsible for cancer cell proliferation and survival.[11][21]

Mechanism of action of Gefitinib on the EGFR signaling pathway.

Agrochemical Industry

This compound is a precursor for various agrochemicals, including herbicides and fungicides.[1] The inclusion of fluorine can enhance the efficacy and selectivity of these products.

Case Study: Fluoroimide

Fluoroimide is a fungicide that contains a substructure derived from this compound. It belongs to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs).[4] These fungicides act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby blocking cellular respiration and energy production.[22]

Inhibition of the fungal respiratory chain by SDHI fungicides like Fluoroimide.

Materials Science

In materials science, this compound is used in the synthesis of specialty polymers and dyes.[1] The fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials.

Conclusion

This compound is a cornerstone of modern organic synthesis, offering a unique combination of reactivity and stability that makes it an invaluable building block for a diverse range of applications. Its significance in the pharmaceutical and agrochemical industries is well-established, and its utility in materials science continues to expand. This technical guide has provided a comprehensive overview of the properties, synthesis, and key reactions of this compound, along with detailed experimental protocols. By understanding and leveraging the unique characteristics of this versatile molecule, researchers and developers can continue to innovate and create novel solutions to challenges in medicine, agriculture, and materials science.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth [agrogreat.com]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline - Google Patents [patents.google.com]

- 13. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Page loading... [wap.guidechem.com]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. Parafluorofentanyl - Wikipedia [en.wikipedia.org]

- 20. Para-fluorofentanyl - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 21. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

The Biological Versatility of 4-Fluoroaniline Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anticancer and Antimicrobial Activities, Experimental Protocols, and Signaling Pathways

Introduction

4-Fluoroaniline (B128567), a fluorinated aromatic amine, serves as a pivotal structural motif in medicinal chemistry, lending its unique physicochemical properties to a diverse array of biologically active compounds.[1][2] The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability, making this compound derivatives attractive candidates for drug development.[3] This technical guide provides a comprehensive overview of the anticancer and antimicrobial activities of various this compound derivatives, complete with detailed experimental protocols and visual representations of the key signaling pathways involved. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in tumor progression.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting key quantitative data for comparative analysis.

| Derivative Name/Structure | Cancer Cell Line | Assay | Quantitative Metric (IC50/LC50) | Reference |

| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[4][5]benzoquinone | A375 (Melanoma) | MTT Assay | LC50: 12.25 µg/mL | [4][6] |

| NAM-5 (sulfonamide derivative of 3-fluoro-4-morpholinoaniline) | MCF-7 (Breast Cancer) | Not Specified | IC50: 1.811 µM | [7] |

| NAM-5 (sulfonamide derivative of 3-fluoro-4-morpholinoaniline) | MDA-MB-231 (Breast Cancer) | Not Specified | IC50: 2.143 µM | [7] |

| NAM-7 (3-fluoro-4-morpholinoaniline derivative) | MCF-7 (Breast Cancer) | Not Specified | IC50: 1.883 µM | [7] |

| NAM-7 (3-fluoro-4-morpholinoaniline derivative) | MDA-MB-231 (Breast Cancer) | Not Specified | IC50: 4.688 µM | [7] |

Experimental Protocols: Anticancer Assays

General Procedure: Fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone can be synthesized using trifluoroacetic acid (TFA) as a catalyst to improve product yield. The reaction typically involves the condensation of the respective quinone with the appropriate this compound derivative. The newly synthesized derivatives are then purified by column chromatography with gradient elution and characterized by spectroscopic techniques such as IR, NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry.[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A375, MCF-7, MDA-MB-231)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 4 mM HCl and 0.1% NP40)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

-

After the incubation period, remove the treatment medium.

-

Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Incubate for 15 minutes with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.[8]

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Collect both adherent and floating cells after treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[9][10][11]

Signaling Pathways in Anticancer Activity

This compound derivatives can exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and angiogenesis.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.

Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Activity of this compound Derivatives

Certain derivatives of this compound have demonstrated potent antimicrobial and antibiofilm activities against pathogenic bacteria, highlighting their potential as novel anti-infective agents.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentrations (MIC) of selected trifluoro-aniline derivatives against Vibrio species.

| Derivative Name | Bacterial Strain | Quantitative Metric (MIC) | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL | [5][12][13] |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL | [5][12][13] |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio harveyi | 100 µg/mL | [5][12] |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio harveyi | 50 µg/mL | [5][12] |

Experimental Protocols: Antimicrobial Assays

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Vibrio parahaemolyticus, Vibrio harveyi)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol:

-

Prepare serial two-fold dilutions of the this compound derivatives in the 96-well plate using sterile broth.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][14]

Mechanism of Antimicrobial Action

The antimicrobial effects of this compound derivatives can be attributed to several mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes.

Trifluoro-aniline derivatives have been shown to cause noticeable destruction to the membrane of bacterial cells, leading to bactericidal activity.[12][13]

Caption: Workflow of bacterial membrane disruption by a this compound derivative.

Some aniline (B41778) derivatives are proposed to inhibit adenylate cyclase, an enzyme crucial for bacterial signaling and biofilm formation.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. tandfonline.com [tandfonline.com]

Unveiling the Environmental Profile of 4-Fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroaniline (B128567), a halogenated aromatic amine, is a critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its widespread use, however, necessitates a thorough understanding of its environmental fate and potential hazards. This technical guide provides an in-depth analysis of the environmental risks associated with this compound, consolidating key data on its ecotoxicity, environmental persistence, and biodegradation. The information is presented to support environmental risk assessments and to inform safer chemical design and handling practices within the research and development sectors.

Environmental Fate and Transport

The environmental behavior of this compound is dictated by a combination of its physicochemical properties and its interactions with various environmental compartments.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆FN | [1] |

| Molecular Weight | 111.12 g/mol | [1] |

| Water Solubility | 33 g/L at 20 °C | [2] |

| Vapor Pressure | 1 hPa at 20 °C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.15 | [1] |

| pKa (conjugate acid) | 4.65 at 25 °C | [3] |

Mobility and Persistence

This compound is expected to exhibit high mobility in soil.[1] However, as an aniline (B41778) derivative, it has the potential to bind strongly to soil organic matter, which may reduce its mobility in certain soil types.[1] In the atmosphere, it is expected to exist primarily in the vapor phase and undergo degradation by photochemically produced hydroxyl radicals.[1] Its estimated atmospheric half-life is approximately 11 hours.[1] The compound has a low potential for bioaccumulation in aquatic organisms, as indicated by an estimated Bioconcentration Factor (BCF) of 3.[1]

Ecotoxicity

The ecotoxicological profile of this compound reveals its potential to cause harm to aquatic organisms. Acute toxicity data is summarized in the table below.

Aquatic Toxicity Data

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Test Guideline | Reference |

| Pimephales promelas (Fathead minnow) | LC₅₀ | 14.4 - 19.9 | 96 hours | OECD 203 | [4] |

| Daphnia magna (Water flea) | EC₅₀ (Immobilisation) | 0.061 | 48 hours | OECD 202 | [5] |

| Pseudokirchneriella subcapitata (Green algae) | EC₅₀ (Growth Inhibition) | Data not available | 72 hours | OECD 201 |

Biodegradation

Several studies have demonstrated that this compound is biodegradable under aerobic conditions.[6][7] The biodegradation process often involves microbial consortia capable of utilizing the compound as a source of carbon and nitrogen. The degradation pathway typically proceeds through hydroxylation and subsequent ring cleavage, ultimately leading to mineralization.

A proposed biodegradation pathway for this compound by certain bacteria involves an initial oxidation to form a catechol intermediate, which is then subject to ring cleavage. The complete mineralization of this compound has been observed, with the release of fluoride (B91410) ions.[8]

Molecular Mechanisms of Toxicity

The precise signaling pathways affected by this compound in aquatic organisms are an area of ongoing research. However, studies on related aromatic amines and preliminary data on this compound suggest several potential mechanisms of toxicity.

One study on the earthworm Eisenia veneta exposed to this compound revealed metabolic disturbances, including a decrease in maltose (B56501) concentrations and an increase in inosine (B1671953) monophosphate.[9] These changes suggest an impact on energy metabolism and nucleotide synthesis.[9]

Furthermore, like other aniline derivatives, this compound has the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. This can lead to cyanosis and other adverse effects. The compound is also considered a genotoxic impurity, indicating its potential to damage genetic material.[10][11]

The metabolic fate of this compound in rats involves both ortho- and para-hydroxylation, followed by conjugation and excretion.[12] A key step in its metabolism is defluorination, which leads to the formation of 4-acetamidophenol (paracetamol) and its metabolites.[12]

Experimental Protocols

Detailed methodologies for key ecotoxicological and environmental fate studies are outlined below. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.

OECD 203: Fish Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour period.

OECD 301: Ready Biodegradability

This set of screening tests assesses the potential for a chemical to be readily biodegradable in an aerobic aqueous medium.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline evaluates the rate and pathway of a chemical's transformation in soil under both aerobic and anaerobic conditions.

Conclusion

This technical guide consolidates critical information on the environmental hazards of this compound. The available data indicate that while this compound is biodegradable, it possesses moderate acute toxicity to aquatic organisms. Its potential for mobility in soil warrants careful management of waste streams to prevent contamination of water resources. Further research is needed to fully elucidate the specific signaling pathways affected by this compound in non-target organisms to refine our understanding of its ecotoxicological risk. The provided experimental protocols offer a framework for generating robust and comparable data for comprehensive environmental risk assessments. For professionals in drug development and chemical manufacturing, this information is vital for implementing responsible product stewardship and exploring greener alternatives.

References

- 1. This compound | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound (Ref: CL7693) [sitem.herts.ac.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Aerobic degradation of this compound and 2,4-difluoroaniline: performance and microbial community in response to the inocula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Metabonomic assessment of toxicity of this compound, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound HCl Genotoxic Impurity Qualified Reference Standard - Acanthus Research [acanthusresearch.com]

- 11. insilico.eu [insilico.eu]

- 12. Studies on the metabolism of this compound and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Profile of 4-Fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroaniline (B128567) is an important industrial chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its widespread use necessitates a thorough understanding of its toxicological profile to ensure safe handling and to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound, detailing quantitative toxicity data, experimental methodologies, and known mechanistic pathways.

Acute Toxicity

The acute toxicity of this compound is characterized by oral lethality, skin and eye irritation, and the induction of methemoglobinemia.

Quantitative Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 417 mg/kg | [1] |

| LD50 | Wild bird species | Oral | 100 mg/kg | |

| LC50 (96h) | Pimephales promelas (fathead minnow) | Aquatic | 16.9 mg/L | |

| Skin Irritation | Rabbit | Dermal | Severe irritant (24h) | |

| Eye Irritation | Rabbit | Ocular | Severe irritant (24h) |

Experimental Protocols: Acute Toxicity Testing

The acute oral toxicity of this compound is typically determined using a stepwise procedure with a limited number of animals.

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are fasted prior to dosing.

-

Dose Administration: A single oral dose of this compound, dissolved in a suitable vehicle, is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Endpoint: The LD50 is estimated based on the number of mortalities at different dose levels.

-

Test Animals: Albino rabbits are typically used for these studies.

-

Dermal Irritation (OECD 404): A small amount of this compound is applied to a shaved patch of skin and covered with a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Ocular Irritation (OECD 405): A small amount of this compound is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at various time points.

Chronic Toxicity

Chronic exposure to this compound may lead to effects on the liver and hematopoietic system. Data on the long-term toxicity of this compound is limited; however, a 28-day repeated dose oral toxicity study provides a No-Observed-Adverse-Effect Level (NOAEL). A 90-day study on a structurally related compound, 4-fluoro-3-nitroaniline (B182485), offers additional insights into potential target organs.

Quantitative Chronic Toxicity Data

| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |

| 28-Day | Rat | Oral | 50 mg/kg bw/day | Not explicitly stated, but effects seen at higher doses | Liver identified as a target organ, with effects such as hepatocyte enlargement at higher doses. | [2] |

| 90-Day* | Rat | Oral | - | 40 mg/kg/day | Hemolytic anemia, effects on bone marrow, kidneys, liver, and spleen. | [3] |

*Study conducted on 4-fluoro-3-nitroaniline, a related compound.

Experimental Protocols: Chronic Toxicity Testing

-

Test Animals: Typically, groups of at least 5 male and 5 female rats are used for each dose level and a control group.

-

Dose Administration: this compound is administered daily by oral gavage or in the diet/drinking water for 28 days. At least three dose levels are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine may also be collected for urinalysis.

-

Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

Endpoint: The NOAEL and LOAEL are determined based on the observed effects.

Genotoxicity

This compound has been shown to be weakly mutagenic in bacterial reverse mutation assays. A comprehensive assessment of its genotoxic potential requires a battery of in vitro and in vivo tests.

Genotoxicity Test Results

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Weakly mutagenic |

Experimental Protocols: Genotoxicity Testing

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid and grow on a minimal medium.

-

Methodology: The bacteria are exposed to this compound at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted after incubation. An increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

-

Principle: This assay evaluates the potential of a chemical to induce structural chromosomal abnormalities in cultured mammalian cells.

-

Methodology: Mammalian cells (e.g., Chinese hamster ovary cells) are exposed to this compound with and without metabolic activation. After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.

-

Principle: This test assesses the ability of a chemical to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.

-

Methodology: Animals (usually mice or rats) are administered this compound. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.

Reproductive and Developmental Toxicity

Experimental Protocols: Reproductive and Developmental Toxicity

This screening study provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring. It includes endpoints such as fertility, gestation, and early postnatal development.[4][5][6][7][8]

This comprehensive study evaluates the effects of a substance on all phases of the reproductive cycle over two generations of animals. It provides detailed information on fertility, pregnancy, and offspring development.[9][10]

Mechanism of Toxicity: Methemoglobinemia

A key toxic effect of this compound is the induction of methemoglobinemia. This occurs when the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen.[11][12][13][14] This leads to a functional anemia and tissue hypoxia. The metabolism of this compound, likely through N-hydroxylation to form N-hydroxy-4-fluoroaniline, is thought to be a critical step in this process, as the hydroxylamine (B1172632) metabolite is a potent oxidizing agent.[15][16]

Metabolism

In rats, this compound is metabolized through both ortho- and para-hydroxylation of the aromatic ring.[17] A major metabolite is 2-amino-5-fluorophenylsulphate.[17] Para-hydroxylation can lead to defluorination and the formation of 4-acetamidophenol (paracetamol), which is then conjugated and excreted.[17] The metabolism of this compound is a key determinant of its toxicokinetics and toxicological effects.[16][18][19]

Visualizations

Caption: Workflow for acute toxicity testing of this compound.

Caption: General workflow for a repeated dose oral toxicity study.

Caption: Proposed pathway for this compound-induced methemoglobinemia.